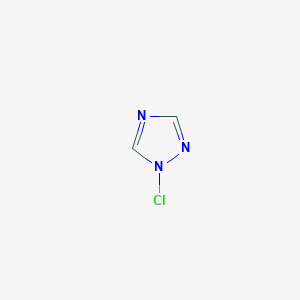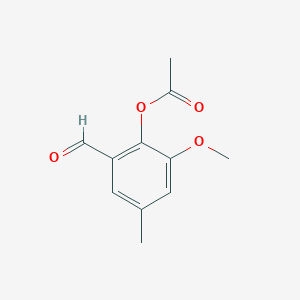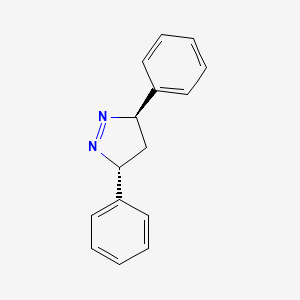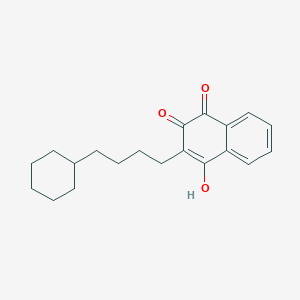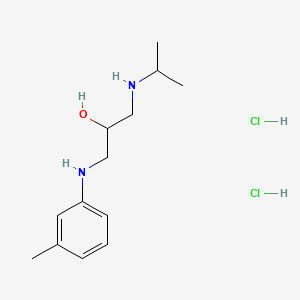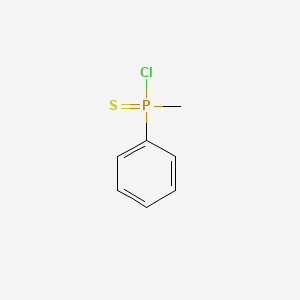
Methyl(phenyl)phosphinothioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)phosphinothioic chloride is an organophosphorus compound with the molecular formula C7H8ClPS It is characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a thioic chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(phenyl)phosphinothioic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphonothioic dichloride with methyl magnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(phenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Produces phosphinothioates.
Oxidation: Yields phosphine oxides.
Reduction: Forms phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)phosphinothioic chloride has several applications in scientific research:
Wirkmechanismus
The mechanism by which methyl(phenyl)phosphinothioic chloride exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- Phenylphosphonothioic dichloride
- Methylphosphonothioic dichloride
- Phenylphosphonic dichloride
Comparison: Methyl(phenyl)phosphinothioic chloride is unique due to the presence of both a methyl and a phenyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s ability to participate in aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .
Eigenschaften
CAS-Nummer |
13639-62-8 |
|---|---|
Molekularformel |
C7H8ClPS |
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
chloro-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
XZRUGUOJBDGYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=S)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



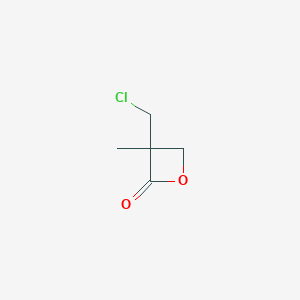
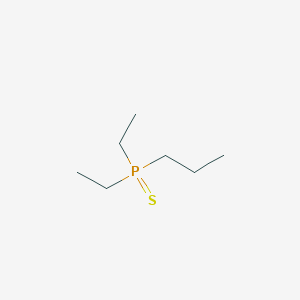
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
